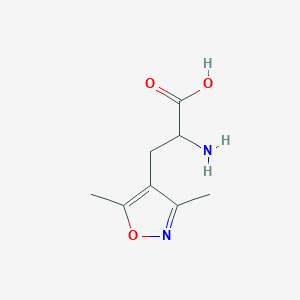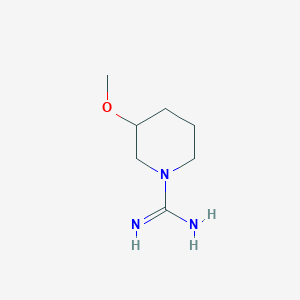
2-Chloro-3-(chloromethyl)pyrazine
Vue d'ensemble
Description
2-Chloro-3-(chloromethyl)pyrazine is a pyridine derivative . It has a molecular weight of 163.01 and its IUPAC name is 2-chloro-3-(chloromethyl)pyrazine .
Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(chloromethyl)pyrazine is C5H4Cl2N2 . The InChI code for this compound is 1S/C5H4Cl2N2/c6-3-4-5(7)9-2-1-8-4/h1-2H,3H2 .
Physical And Chemical Properties Analysis
2-Chloro-3-(chloromethyl)pyrazine is a liquid at room temperature . It has a density of 1.4±0.1 g/cm3 . The boiling point is 229.6±35.0 °C at 760 mmHg . The flash point is 114.7±11.5 °C .
Applications De Recherche Scientifique
Optoelectronic Material Development
Pyrazine derivatives, such as 2-Chloro-3-(chloromethyl)pyrazine, play a crucial role in the development of organic optoelectronic materials. The regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal-free and metal-catalyzed amination reactions involves dihalo-pyrrolopyrazines, leading to the creation of organic materials with promising optical and thermal properties for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).
Biological Activity and DNA Interaction
Studies have shown that pyrazine derivatives exhibit a broad range of biological activities. For example, chlorohydrazinopyrazine demonstrates a high affinity for DNA and has been shown to be non-toxic to human dermal keratinocytes, indicating its potential for clinical applications. This research highlights the hydrophilic nature of such compounds and their interaction with DNA, contributing to the understanding of their physicochemical and cytotoxic properties (Mech-Warda, Giełdoń, Kawiak, Maciejewska, Olszewski, Makowski, & Chylewska, 2022).
Synthesis of Pyrazine Acetals
The reaction of 2,5-Bis(chloromethyl)pyrazine with sodium alkoxide has been studied for the synthesis of pyrazine acetals. This research provides insights into the mechanism of pyrazine acetal synthesis under basic conditions, demonstrating the versatility of pyrazine derivatives in chemical synthesis (Eda, Odazaki, Mizutani, Ito, & Kawato, 2008).
Antiviral Properties
Pyrazine derivatives, including 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide, have been studied for their antiviral properties. These studies involve spectroscopic and quantum chemical analyses, revealing insights into their molecular structures, vibrational frequencies, and interactions with antiviral targets. Such research underscores the potential of pyrazine derivatives in the development of new antiviral drugs (Sebastian, Al-Alshaikh, El-Emam, Panicker, Zítko, Doležal, & Vanalsenoy, 2016).
Coordination Polymers and Isomerism
Research into the coordination polymers of pyrazine derivatives has been conducted, focusing on the structure and isomerism in compounds like 2,5-bis(2-pyridylmethylsulfanylmethyl)pyrazine. This study offers valuable insights into the coordination modes and supramolecular arrangements of pyrazine-based ligands, which are significant in the field of inorganic chemistry (Caradoc-Davies, Hanton, & Henderson, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-3-(chloromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-4-5(7)9-2-1-8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGZWZWIEBRCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618136 | |
| Record name | 2-Chloro-3-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(chloromethyl)pyrazine | |
CAS RN |
45660-95-5 | |
| Record name | 2-Chloro-3-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-(chloromethyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)
